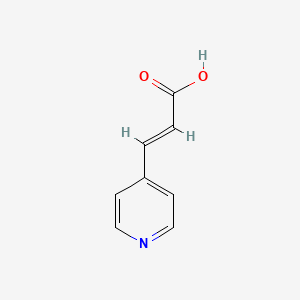
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.2. The purity is usually 95.
BenchChem offers high-quality rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid involves the synthesis of the key intermediate, 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid, followed by resolution of the racemic mixture to obtain the desired enantiomer.", "Starting Materials": [ "Ethyl 2-oxocyclopentanecarboxylate", "Methyl hydrazine", "Sodium hydride", "Benzyl bromide", "Sodium hydroxide", "Sodium borohydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid", "a. Ethyl 2-oxocyclopentanecarboxylate is reacted with methyl hydrazine in the presence of sodium hydride to form the corresponding hydrazone.", "b. The hydrazone is then treated with benzyl bromide to form the N-benzylated hydrazone.", "c. The N-benzylated hydrazone is then cyclized with sodium borohydride to form the desired morpholine derivative.", "d. The morpholine derivative is then oxidized with sodium bicarbonate and hydrogen peroxide to form the desired carboxylic acid.", "Step 2: Resolution of racemic mixture", "a. The racemic mixture is treated with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.", "b. The diastereomeric salts are separated by recrystallization to obtain the desired enantiomer." ] } | |
CAS RN |
1807882-46-7 |
Product Name |
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid |
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



